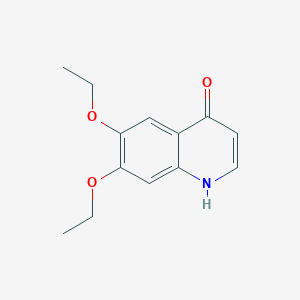

6,7-Diethoxyquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-diethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-9-10(8-13(12)17-4-2)14-6-5-11(9)15/h5-8H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMEAXRFCKPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576695 | |

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-58-9 | |

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 6,7 Diethoxyquinolin 4 1h One

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The construction of the quinoline ring system, the core of 6,7-diethoxyquinolin-4(1H)-one, can be achieved through several named reactions, each with its own mechanistic nuances. iipseries.orgacs.org Syntheses like the Conrad-Limpach, Gould-Jacobs, and Camps cyclization are prominent methods for forming the 4-quinolone skeleton. mdpi.comjptcp.com

Electrophilic and Nucleophilic Cyclization Pathways

The formation of the quinoline ring in syntheses relevant to this compound often involves a key cyclization step that can proceed through either electrophilic or nucleophilic pathways.

In the Gould-Jacobs reaction , a common method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, the mechanism involves the initial condensation of an aniline (B41778) with a malonic ester derivative. wikiwand.comwikipedia.org This is followed by a thermal cyclization. The key step is an intramolecular electrophilic attack where the electron-rich aniline ring attacks a carbonyl group, leading to the formation of the quinoline ring. wikiwand.com The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com

Conversely, other synthetic strategies rely on nucleophilic cyclization . For instance, in certain syntheses, an intermediate is formed where a nucleophilic nitrogen atom attacks an electrophilic center on the benzene (B151609) ring or a side chain, leading to ring closure. mdpi.com The nature of the substituents and the reaction conditions dictate which pathway is favored. For example, the synthesis of some quinolin-4(1H)-ones involves a tandem reduction-addition-elimination sequence, where the initial reduction of a nitro group generates a nucleophilic amine that then initiates an intramolecular Michael addition. researchgate.nettandfonline.com

Some modern approaches utilize electrophilic cyclization of alkynes. For instance, N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization using various electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) to yield substituted quinolines. nih.gov The reaction is believed to proceed through the activation of the alkyne by the electrophile, making it susceptible to attack by the aromatic ring. mdpi.com

Concerted vs. Stepwise Mechanisms in Heterocycle Synthesis

The cyclization step in heterocycle synthesis can be either a concerted process, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise process involving one or more intermediates. numberanalytics.compsiberg.com

Many classical quinoline syntheses, such as the Gould-Jacobs reaction, are generally considered to proceed through a stepwise mechanism . wikiwand.comwikipedia.org This involves discrete steps of condensation, cyclization, and subsequent aromatization. wikiwand.com For example, in the Gould-Jacobs pathway, an anilidomethylenemalonic ester is formed first, which then cyclizes upon heating. wikiwand.com

In contrast, certain photochemical cycloadditions involving quinolines can proceed through a concerted mechanism , particularly when the singlet excited state is involved, leading to meta-cycloadducts. nih.gov However, if the triplet excited state is generated, the reaction can become stepwise, proceeding through diradical intermediates to form ortho and para adducts. nih.gov Pericyclic reactions, such as some [4+2] cycloadditions, are classic examples of concerted mechanisms in heterocycle synthesis, although stepwise pathways involving zwitterionic or diradical intermediates are also possible. numberanalytics.commdpi.com

The distinction between these mechanisms is significant as it influences the stereochemistry and regioselectivity of the final product. numberanalytics.commdpi.com

Reaction Mechanisms of Derivatization Reactions on the Quinoline Scaffold

The this compound scaffold can undergo various derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules. These transformations are governed by the inherent reactivity of the quinoline ring system.

Substitution Reactions on the Quinoline Ring

The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions. The positions of the ethoxy groups in this compound influence the regioselectivity of these reactions by modulating the electron density of the benzene portion of the ring.

Electrophilic Aromatic Substitution: The benzene ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The electron-donating nature of the two ethoxy groups at positions 6 and 7 would further activate the benzene ring towards electrophiles, directing substitution to the 5 and 8 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, especially at the 2- and 4-positions. In the context of 4-quinolones, derivatization can occur via SNAr reactions, for instance, by displacing a leaving group at the 4-position. A tandem addition-elimination-SNAr reaction sequence has been reported for the synthesis of 1,4-dihydro-4-oxo-3-quinolinecarboxylates. researchgate.net

Addition and Elimination Reaction Pathways

Addition and elimination reactions are also key to the derivatization of the quinoline scaffold.

Addition Reactions: Catalytic hydrogenation can lead to the reduction of the pyridine ring, forming tetrahydroquinoline derivatives. pharmaguideline.com Addition of Grignard reagents can also occur, often requiring a subsequent oxidation step to regenerate the aromatic quinolinone system. thieme-connect.de Aza-Michael additions have been utilized in one-pot syntheses of 3-carbonyl-4-quinolone derivatives. organic-chemistry.org

Elimination Reactions: Elimination reactions are often the final step in creating the unsaturated quinoline ring system during its synthesis. For example, the Camps cyclization involves an intramolecular aldol-type condensation followed by dehydration (elimination of water) to form the quinolin-4-one. mdpi.com Similarly, the synthesis of certain quinolin-2-ones involves the elimination of groups like hydroxy, alkoxy, or chloro from a dihydroquinolinone precursor. thieme-connect.de A tandem reduction-addition-elimination process is known for preparing 4(1H)-quinolinones, where the final step is the elimination of an amine. researchgate.nettandfonline.com

Tautomeric Equilibria and Their Mechanistic Implications (e.g., Quinolin-4(1H)-one and 4-Hydroxyquinoline)

Quinolin-4(1H)-one exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline. wikipedia.orgebi.ac.uk While the equilibrium generally favors the quinolone (keto) form, the presence of the 4-hydroxyquinoline tautomer has significant mechanistic implications for the reactivity of the compound. vulcanchem.comwikipedia.org

The tautomeric equilibrium can be influenced by substituents on the quinoline ring. For instance, a hydrogen-bond acceptor at the 3-position can favor the enol form, while a hydrogen-bond acceptor at the 2- or 8-position can shift the equilibrium towards the keto form. rsc.org Theoretical studies on quinolin-4-one derivatives have shown that while the ketone forms are generally more stable, the presence of substituents can affect this stability. scirp.org

This tautomerism is crucial in derivatization reactions. For example, alkylation can occur at either the nitrogen atom (N-alkylation) of the quinolone form or the oxygen atom (O-alkylation) of the hydroxyquinoline form, depending on the reaction conditions and the nature of the alkylating agent. mdpi.com The presence of the enol form provides a nucleophilic hydroxyl group, while the keto form has a nucleophilic nitrogen within the ring. The isomerizations between the imine (4-hydroxyquinoline) and enaminone (quinolin-4(1H)-one) tautomers can occur through stepwise acid- or base-catalyzed pathways. psu.edu

Computational and Theoretical Investigations of 6,7 Diethoxyquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 6,7-Diethoxyquinolin-4(1H)-one. These calculations provide a molecular-level understanding of its behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. For quinoline (B57606) derivatives, DFT calculations are commonly used to determine these energy levels and the corresponding energy gap, providing insights into their potential for charge transfer within the molecule. scirp.orgscirp.org

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (Note: The following data is illustrative for related quinoline compounds, as specific values for this compound are not readily available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Substituted Quinoline Derivative | - | - | - |

Data would be populated here from specific computational studies on this compound.

Charge Distribution and Reactivity Site Prediction (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For quinolinone derivatives, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen attached to the nitrogen and the protons on the ethoxy groups would exhibit positive potential. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are used to predict the sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density at a given position when the total number of electrons is altered. researchgate.net This analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |

| O(carbonyl) | |||

| N1 | |||

| C4 |

Values would be populated based on specific quantum chemical calculations.

Conformational Analysis and Molecular Geometry Optimization

Table 3: Selected Optimized Geometrical Parameters for a Quinolinone-like Scaffold (Note: This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are required from dedicated computational studies.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C4=O | |

| Bond Length | C6-O | |

| Bond Length | C7-O | |

| Bond Angle | C5-C6-C7 | |

| Dihedral Angle | C5-C6-O-CH2 |

Data would be populated from specific geometry optimization calculations.

Prediction of Spectroscopic Parameters via Quantum Methods (e.g., GIAO for NMR)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.manih.gov By comparing the theoretically predicted 1H and 13C NMR spectra with experimental data, it is possible to confirm the structure of this compound and assign the observed signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging. nih.gov

Table 4: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: This table is a template awaiting data from specific GIAO NMR calculations for the target compound.)

| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| H-2 | C-2 | |||

| H-3 | C-3 | |||

| H-5 | C-4 | |||

| H-8 | C-4a | |||

| OCH2CH3 | C-5 | |||

| OCH2CH3 | C-6 | |||

| C-7 | ||||

| C-8 | ||||

| C-8a | ||||

| OCH2CH3 | ||||

| OCH2CH3 |

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand (a small molecule) might interact with a protein's binding site.

Prediction of Ligand-Receptor Binding Modes

Molecular docking studies on derivatives of the 6,7-dialkoxyquinolin-4(1H)-one scaffold can provide valuable insights into their potential as therapeutic agents. By docking these compounds into the active sites of various protein targets, it is possible to predict their binding affinities and the specific interactions that stabilize the ligand-receptor complex. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Derivatives of the quinoline and quinazoline (B50416) scaffolds have been investigated as inhibitors of several important cancer-related proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking studies can reveal key amino acid residues that are crucial for binding and can guide the design of more potent and selective inhibitors. For example, the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking with aromatic residues in the protein's active site. nih.gov Similarly, the 6,7-dialkoxy substitutions can influence binding by forming interactions within hydrophobic pockets of the receptor.

Table 5: Representative Molecular Docking Results for Quinolinone/Quinazoline Derivatives with Various Receptors

| Derivative Scaffold | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Quinoline Derivative | EGFR nih.gov | - | Met1160, Tyr1159 | Hydrogen Bond, π-π Stacking |

| Quinoline Derivative | VEGFR-2 | - | - | - |

| Quinoline Derivative | Tubulin | - | - | - |

| 4-Anilinoquinazoline | DNA-Gyrase ijcps.org | - | - | - |

| Thioxoquinazolin-4(3H)-one | CDK2 researchgate.net | - | - | - |

This table presents a summary of findings for related scaffolds, as specific docking data for this compound derivatives requires dedicated studies.

Estimation of Binding Affinities and Interaction Energies

Computational methods, particularly molecular docking, are instrumental in estimating the binding affinities and interaction energies of small molecules with their protein targets. For quinoline and its derivatives, these studies have been crucial in predicting their potential as therapeutic agents. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction between the ligand and the protein's binding site.

In studies of various quinoline-based compounds, molecular docking simulations have been used to predict their binding energies against a range of biological targets, including cancer-related proteins. researchgate.netnih.gov For instance, in silico analysis of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking studies of 2-chloroquinoline-3-carboxamide (B1625466) derivatives against the Ephrin B4 (EPHB4) receptor have also demonstrated significant binding scores, indicating potent inhibitory potential. scienceopen.comresearchgate.net These computational predictions are vital for prioritizing compounds for further experimental testing. researchgate.net

Table 1: Representative Binding Affinities of Quinoline Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Range of Binding Affinities (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |

| 2-chloroquinoline-3-carboxamide derivatives | Ephrin B4 (EPHB4) | Not specified, but noted as having high scores scienceopen.comresearchgate.net |

Elucidation of Specific Amino Acid Interactions in Binding Pockets

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability and specificity of the ligand-protein complex.

For quinoline derivatives, studies have highlighted the importance of hydrogen bonding in their binding mechanism. For example, the interaction of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein involved interactions with amino acid residues such as PHE A-15, ILE A-8, LYS A-7, and GLU A-9. nih.gov The ability of novel 2-chloroquinoline-3-carboxamide derivatives to form a number of hydrogen bonds with their target receptor was a key factor in their predicted high binding affinity. scienceopen.com The visualization of these interactions helps medicinal chemists to understand the structure-activity relationships and to design more potent and selective inhibitors. ijprajournal.com

In Silico ADMET Prediction for Drug-Likeness Assessment (excluding safety/toxicity aspects)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and its potential to be developed into an orally bioavailable drug. ijprajournal.com Various computational models and software are employed to predict these properties based on the chemical structure of the molecule. researchgate.net

Studies on a variety of quinoline-based derivatives have utilized in silico tools to predict their ADME profiles. researchgate.netscienceopen.comresearchgate.netijprajournal.com These predictions often assess parameters such as oral bioavailability, adherence to Lipinski's rule of five, and other physicochemical properties relevant to a compound's behavior in the body. For example, in silico studies of 2-chloroquinoline-3-carboxamide derivatives indicated that the designed compounds were likely to be orally bioavailable and possess acceptable pharmacokinetic properties. scienceopen.comresearchgate.net These predictive studies are essential for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. ijprajournal.com

Table 2: Predicted ADMET Properties for Representative Quinoline Derivatives

| Compound Class | Predicted Property | Finding |

|---|---|---|

| Quinoline-based derivatives | Pharmacokinetic parameters | Generally favorable for the studied compounds researchgate.net |

| 2-chloroquinoline-3-carboxamide derivatives | Oral bioavailability | Predicted to be orally bioavailable scienceopen.comresearchgate.net |

Biological Activity and Molecular Mechanisms of 6,7 Diethoxyquinolin 4 1h One Derivatives

Structure-Activity Relationship (SAR) Studies of 6,7-Diethoxyquinolin-4(1H)-one Analogs

The biological efficacy of quinoline (B57606) derivatives is profoundly influenced by the nature and position of various substituents on the quinoline core. orientjchem.org Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic activity and selectivity.

Positional Effects of Ethoxy and Other Substituents on Biological Efficacy

The placement of substituents on the quinoline ring is a critical determinant of biological activity. orientjchem.org For instance, in the context of antiplasmodial agents, electron-withdrawing groups at the 7-position of the 4-aminoquinoline (B48711) core have been shown to decrease the basicity of the quinoline ring nitrogen. nih.gov This modification, in turn, influences the compound's accumulation in the acidic food vacuole of the parasite, a key factor in its mechanism of action. nih.gov

While direct SAR studies on this compound are specific, broader quinoline chemistry provides valuable insights. For example, the presence of an electron-releasing ethoxy group at the C-6 position has been noted for its importance in activity against certain bacteria. researchgate.net In a series of 6,7-disubstituted 4-anilino-quinazoline derivatives, the insertion of morpholine (B109124) alkoxy groups at these positions led to increased antiproliferative activity against cancer cell lines. mdpi.com Specifically, compounds with a three-carbon linker between the quinazoline (B50416) core and the morpholine moiety at positions 6 and 7 were more potent than those with a shorter two-carbon chain. mdpi.com

The general principle that substitutions at positions 2 and 3 can be more effective against certain cancer cell lines than those at positions 4 and 8 further underscores the importance of substituent placement. orientjchem.org

Table 1: Impact of Substituent Position on Biological Activity of Quinoline Derivatives

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| 2 and 3 | General Substituents | Increased activity against some cancer cell lines compared to positions 4 and 8. | orientjchem.org |

| 6 | Electron-releasing ethoxy group | Important for activity against P. aeruginosa. | researchgate.net |

| 6 and 7 | Morpholine alkoxy groups | Increased antiproliferative activity in 4-anilino-quinazolines. | mdpi.com |

| 7 | Electron-withdrawing groups | Lowers the pKa of the quinoline nitrogen in 4-aminoquinolines, affecting antiplasmodial activity. | nih.gov |

Influence of Modifications to the Quinoline Nitrogen and Oxygen Atoms

The carbonyl group at the C-4 position is also a critical feature. This exocyclic oxygen, along with the carboxylic acid group often found at position 3 in quinolone antibiotics, is believed to be a key binding site for DNA gyrase. msdvetmanual.com The reactivity of the quinoline ring includes the possibility of alkylation at the quinoline nitrogen atom, which can be achieved through various synthetic methods. mdpi.com

Impact of Side Chain Variations on Pharmacological Profile

The nature and structure of side chains attached to the quinoline nucleus play a pivotal role in defining the pharmacological profile of the derivatives. nih.gov The introduction of a halogen group into the side chain, for instance, has been found to enhance anticancer activity by increasing the molecule's lipophilicity and, consequently, its cellular uptake. orientjchem.org

Furthermore, the incorporation of an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has been shown to boost activity against drug-resistant strains of Plasmodium falciparum. nih.gov The length and composition of linkers within the side chain are also significant. In a series of bis(9-amino-6-chloro-2-methoxyacridine) derivatives, the nature of the alkanediamine linker and its side chain was crucial for antiparasitic activity and cytotoxicity. nih.gov Similarly, for some quinoline-based compounds, the stereochemistry of the side chain is important, with the (R)-configuration at a chiral center sometimes conferring greater activity than the (S)-configuration. orientjchem.org

Pharmacological Target Identification and Mechanistic Studies

The diverse biological activities of this compound and its analogs stem from their ability to interact with and modulate the function of various cellular macromolecules. These interactions can lead to the inhibition of essential bacterial enzymes or the modulation of signaling pathways in mammalian cells.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). mdpi.comnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair, making them excellent targets for antibiotics. nih.gov

Quinolones function by stabilizing the covalent complex formed between the topoisomerase and cleaved DNA. mdpi.com This action effectively traps the enzyme on the DNA, leading to a blockage of DNA replication and the generation of lethal double-strand breaks. mdpi.comnih.gov The binding of quinolones occurs at the interface between the protein and the DNA, near the active site tyrosine residue that forms a transient covalent bond with the DNA. nih.gov The quinolone nucleus, particularly the carboxylic acid group at position 3 and the exocyclic oxygen at position 4, is crucial for this interaction. msdvetmanual.com It is important to note that mammalian topoisomerase enzymes are structurally different from their bacterial counterparts and are not susceptible to inhibition by these quinolones. msdvetmanual.com

Table 2: Quinolone Interaction with Bacterial Topoisomerases

| Target Enzyme | Subunits | Mechanism of Inhibition | Reference |

|---|---|---|---|

| DNA Gyrase | GyrA, GyrB | Stabilization of the enzyme-DNA cleavage complex, leading to inhibition of DNA replication and double-strand breaks. | mdpi.comnih.gov |

| Topoisomerase IV | ParC, ParE |

Modulation of Protein Kinases (e.g., CK2, EGFR, HER-2, PDGFR-β, VEGFR-2, B-RAF, CDK-5)

In addition to their antibacterial properties, quinoline derivatives have demonstrated significant potential as anticancer agents through the modulation of various protein kinases. These enzymes play critical roles in cell signaling pathways that control cell growth, proliferation, and survival.

EGFR and HER-2: Certain 4-anilino-quinazoline derivatives, which share a structural resemblance to the quinoline core, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Modifications at the 6 and 7 positions of the quinazoline ring, corresponding to the diethoxy positions in the subject compound, significantly influence their inhibitory activity. mdpi.com

CDK4: Kinesin-like protein KIFC2 has been shown to stabilize Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, in hormone receptor-positive/HER2-negative breast cancer. nih.gov While not a direct inhibition by a quinoline, this highlights the intricate protein-protein interactions that can be targeted in cancer therapy.

General Kinase Inhibition: The quinolin-4(H)-one scaffold has been identified as a privileged structure for inhibiting various proteins and enzymes involved in cancer cell growth, including protein kinases. researchgate.net

The ability of quinoline-based compounds to target a range of protein kinases underscores their potential as multi-targeted therapeutic agents in oncology.

Interaction with Other Enzymes or Receptors

Derivatives of this compound and related quinoline/quinazolinone structures have been investigated for their interactions with a variety of enzymes and receptors, indicating a broad potential for therapeutic applications.

DT-diaphorase (NQO1): Hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for DT-diaphorase (NQO1). nih.gov The NQO1 enzyme reduces the quinone moiety to a hydroquinone, a process that can lead to the production of reactive oxygen species (ROS). mdpi.com This enzymatic activation is significant as high levels of NQO1 are found in many human solid tumors, including those of the breast, lung, and colon. mdpi.com The cytotoxic activity of these hybrids was observed to increase in cell lines with higher NQO1 protein levels. nih.gov Molecular docking studies have been employed to examine the probable interactions between these hybrid compounds and the NQO1 protein. nih.gov

mGlu7 Receptor: Certain quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov For instance, the compound 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was found to have an IC50 of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors. nih.gov The activity of these NAMs was confirmed in cell lines expressing a recombinant human mGlu7 receptor. nih.govnih.gov The antipsychotic-like activity of these compounds is believed to be mediated through their interaction with the mGlu7 receptor. nih.gov

Factor Xa: While direct studies on this compound are limited, related heterocyclic structures have been explored as Factor Xa inhibitors. For example, a series of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) derivatives have been synthesized and shown to possess in vitro inhibitory activity against Factor Xa. nih.gov Apixaban, a well-known oral anticoagulant, is a direct Factor Xa inhibitor with a pyrazolo[3,4-c]pyridine-3-carboxamide core structure. researchgate.net

DHFR (Dihydrofolate Reductase): Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents. mdpi.comd-nb.info While direct inhibition by this compound derivatives is not extensively documented, other quinazolin-4(3H)-one derivatives have been investigated as DHFR inhibitors. nih.gov For example, certain caffeic acid-based derivatives have been designed and shown to interact with key residues in the active site of human DHFR. nih.gov The majority of DHFR inhibitors feature a 2,4-diamino substituted pyrimidine (B1678525) ring, a common pharmacophore in this class of compounds. researchgate.net

Enoyl ACP Reductase (InhA): Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of bacteria, including Mycobacterium tuberculosis. nih.govresearchgate.net It is the target for the antibacterial drug triclosan. nih.gov Coumarin derivatives have been investigated as potential inhibitors of InhA, with some showing potent activity. nih.gov The binding of inhibitors to InhA can be influenced by coenzymes like NAD+. nih.gov

Investigation of Underlying Molecular Pathways

The anticancer effects of quinolinone and quinazolinone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Apoptosis Induction: Several studies have demonstrated that derivatives of quinolinone and related structures can induce apoptosis in cancer cells. For instance, novel canthin-6-one (B41653) derivatives have been shown to induce apoptosis by upregulating reactive oxygen species, leading to mitochondrial damage. nih.gov These derivatives also regulate the expression of apoptosis-associated proteins like Bcl-2 and cleaved-caspase 3. nih.gov Similarly, certain quinoxaline-based derivatives have been found to induce apoptosis in prostate cancer cells by upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Quinazolinedione derivatives have also been shown to induce apoptosis in MCF-7 breast cancer cells, primarily through the activation of caspase-9. mdpi.com

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another key mechanism by which these compounds exert their antiproliferative effects. Some benzo[f]indole-4,9-dione derivatives have been found to induce G2/M cell cycle arrest in triple-negative breast cancer cells. semanticscholar.org Other studies on different heterocyclic compounds have shown the ability to induce cell cycle arrest at the G1 phase. frontiersin.org For example, treatment of HCT116 cells with a particular compound resulted in a significant increase in the percentage of cells arrested in the G1 phase. frontiersin.org CDK4/6 inhibitors, a class of anticancer drugs, are known to arrest tumor cells in the G1 phase. nih.gov

Preclinical Biological Evaluation

The therapeutic potential of this compound derivatives and related compounds has been assessed through various preclinical studies, both in vitro and in vivo.

In Vitro Cellular Assays for Biological Activity and Mechanism of Action Elucidation

Antiproliferative Assays: The antiproliferative activity of these compounds is commonly evaluated using the MTT assay against a panel of human cancer cell lines. nih.govnih.govmdpi.com For example, novel canthin-6-one derivatives displayed low-micromolar IC50 values against four human cancer cell lines, with one compound, 8h, showing an IC50 of 1.0 μM against HT29 colon cancer cells. nih.gov Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been tested against pancreatic, breast, colon, and lung cancer cell lines, with some derivatives showing potent antiproliferative activity. nih.gov Thiazole-based derivatives have also been identified as having significant antiproliferative activity against four cancer cell lines, with GI50 values comparable to reference drugs like doxorubicin (B1662922) and sorafenib. frontiersin.org

The table below summarizes the antiproliferative activities of selected quinolinone and related derivatives.

| Compound Type | Cell Line(s) | IC50/GI50 Values | Reference |

| Canthin-6-one derivative (8h) | HT29 (colon cancer) | 1.0 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Various cancer cell lines | GI50 = 22-31 nM | nih.gov |

| Thiazole derivative (10a) | Four cancer cell lines | GI50 = 6 µM | frontiersin.org |

| Thiazole derivative (10o) | Four cancer cell lines | GI50 = 7 µM | frontiersin.org |

| Thiazole derivative (13d) | Four cancer cell lines | GI50 = 8 µM | frontiersin.org |

In Vivo Studies in Animal Models for Pharmacological Effect Characterization

While specific in vivo efficacy data for this compound was not found, related quinazolinone derivatives have been tested in animal models. For example, a quinazolin-4-one derivative with mGlu7 negative allosteric modulator activity, ALX-171, was tested in mouse models to assess its antipsychotic-like properties. nih.gov This compound was shown to reverse DOI-induced head twitches, a model for positive symptoms of schizophrenia. nih.gov In another study, a quinoxaline-based derivative demonstrated significant reduction in tumor volume and weight in an Ehrlich solid tumor model in vivo. nih.gov

In vivo studies also help characterize the morphological and functional changes resulting from treatment with these compounds. For instance, in the study of the antipsychotic-like effects of ALX-171, the compound was shown to reverse MK-801-induced disruptions of social interactions and cognition in animal models. nih.gov This indicates a functional improvement in behavioral deficits. In cancer models, a significant outcome is the reduction in tumor size and weight, a clear morphological change. nih.gov Another important aspect of in vivo characterization is the assessment of DNA fragmentation in tumor tissues, which is a hallmark of apoptosis. The TUNEL assay is a common method used for this purpose. semanticscholar.org

Applications in Medicinal Chemistry and Drug Discovery for 6,7 Diethoxyquinolin 4 1h One Scaffolds

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with the identification of a lead compound, a chemical entity showing promising biological activity that can be systematically modified to enhance its therapeutic properties. bibliotekanauki.pl The quinolin-4(1H)-one core, and specifically its 6,7-disubstituted variants, represents a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and making it an attractive starting point for drug design. nih.govslideshare.net

The identification of lead compounds can originate from various sources, including natural products, existing drugs, or through screening large chemical libraries. nih.gov Once a lead is identified, the optimization phase begins. This involves modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov For the quinoline (B57606) framework, this often involves making substitutions at various positions on the bicyclic ring system.

Research into related 6,7-disubstituted quinolines demonstrates common optimization strategies. For instance, in the development of irreversible inhibitors for human epidermal growth factor receptor-2 (HER-2) kinase, scientists synthesized a series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles. nih.gov Optimization efforts revealed that attaching a large, lipophilic group at the para position of the 4-(arylamino) ring and including a basic dialkylamino group on the Michael acceptor significantly improved the compound's potency. nih.gov Similarly, studies on 6,7-dimethoxyquinoline (B1600373) derivatives as Topoisomerase I inhibitors have shown that modifications can lead to potent anticancer agents. nih.gov

The journey from a promising hit to a clinical candidate is exemplified by the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1). An initial lead quinolinone compound was identified and its structure was refined to improve its metabolic profile and oral bioavailability, ultimately yielding a preclinical candidate for human trials. nih.gov These examples highlight the iterative process of structural modification and biological testing that is central to optimizing lead compounds based on the quinolin-4(1H)-one scaffold.

Rational Drug Design Strategies Utilizing the Quinolin-4(1H)-one Framework

Rational drug design is a targeted approach that uses the knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity. slideshare.netnih.gov This strategy aims to accelerate the drug discovery process and develop compounds with improved potency and fewer side effects compared to traditional trial-and-error methods. slideshare.net The quinolin-4(1H)-one framework is well-suited for such strategies due to its rigid structure and multiple points for chemical modification.

Key steps in rational drug design include:

Target Identification: Choosing a specific biological target, like an enzyme or receptor, that plays a crucial role in a disease. researchgate.net

Structural Analysis: Using techniques like X-ray crystallography to understand the structure of the target and its active site.

Computational Modeling: Employing computer-aided drug design (CADD) to predict how different molecules will interact with the target. nih.gov

Synthesis and Evaluation: Synthesizing the designed compounds and testing their biological activity. researchgate.net

Fragment-based drug discovery (FBDD) is a modern rational design technique that has been successfully applied to scaffolds like isoquinoline, a close relative of quinoline. In this approach, small chemical fragments are screened for binding to the target. Hits are then grown or merged to create more potent lead compounds. This method was used to develop potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Protein Kinase C ζ, demonstrating the power of building molecules piece by piece to achieve high potency and selectivity. nih.govresearchoutreach.org

For the quinolin-4(1H)-one framework, rational design can guide modifications to achieve specific therapeutic goals. For example, by understanding the binding site of a target kinase, chemists can design substitutions on the quinoline ring that form specific hydrogen bonds or hydrophobic interactions, thereby enhancing inhibitory activity and selectivity over related kinases. nih.gov

Development of Hybrid Molecules with Enhanced Biological Activity

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores (the active parts of different drug molecules) into a single chemical entity. semanticscholar.org The goal is to create a hybrid molecule with improved affinity, enhanced efficacy, or a multi-target profile that can be beneficial in treating complex diseases like cancer or HIV. semanticscholar.orgnih.gov The quinolin-4(1H)-one scaffold is an excellent component for creating such hybrids due to its versatile biological activities. mdpi.com

This approach has several potential advantages:

Multi-Targeting: The hybrid can interact with multiple biological targets simultaneously. nih.gov

Improved Pharmacokinetics: Combining moieties can enhance properties like absorption and bioavailability.

Synergistic Activity: The combined effect of the pharmacophores can be greater than the sum of their individual effects. mdpi.com

Reduced Resistance: Targeting multiple pathways can make it harder for pathogens or cancer cells to develop resistance. semanticscholar.org

A specific example involving the 6,7-diethoxyquinolin-4(1H)-one scaffold is the synthesis of uracil (B121893) derivatives as AXL and c-MET kinase inhibitors. One such patented compound is 1-Ethyl-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid [4-(6,7-diethoxyquinolin-4-yloxy)-3-fluorophenyl]-amide . google.com This molecule combines the quinoline core with a uracil-based carboxamide, designed to inhibit key receptor tyrosine kinases involved in cancer progression and therapeutic resistance. google.com

Other research has focused on creating hybrids of quinoline with various other scaffolds, such as 1,4-naphthoquinone, to develop new anticancer agents. mdpi.commdpi.com For example, hybrids combining a quinoline moiety with a pyridazinone core have been synthesized and evaluated as potent c-Met kinase inhibitors. mdpi.com These studies demonstrate the broad applicability of the molecular hybridization strategy in leveraging the favorable properties of the quinolin-4(1H)-one framework.

Exploration of New Therapeutic Areas Beyond Antimicrobial Applications

While the quinoline core is historically known for its role in antimicrobial drugs, its structural versatility has led to the discovery of derivatives with a wide range of pharmacological activities. The this compound scaffold and its analogs are at the forefront of this exploration, showing promise in several non-antimicrobial therapeutic areas. nih.govnih.gov

Anticancer Activity

A significant area of research for quinolin-4(1H)-one derivatives is oncology. These compounds have been shown to exert anticancer effects through various mechanisms.

Kinase Inhibition: Many cancers are driven by the abnormal activity of protein kinases. bibliotekanauki.pl Derivatives of the 6,7-disubstituted quinoline scaffold have been developed as potent inhibitors of several key kinases.

c-Met and AXL Kinases: As mentioned, a hybrid containing the 6,7-diethoxyquinoline moiety was designed to inhibit c-Met and AXL, two receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance. google.com Other 6,7-disubstituted quinoline derivatives have also shown potent c-Met inhibition. mdpi.com

HER-2/EGFR Kinases: A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles were optimized as irreversible inhibitors of HER-2 and EGFR, important targets in breast and lung cancer. nih.gov

Other Kinases: The broader quinoline scaffold has been used to develop inhibitors for a multitude of other kinases, including ROCK, IRAK4, and Bcr-Abl, which are involved in various cancers and other diseases. nih.govnih.govsemanticscholar.org

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy. Derivatives such as 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of Topoisomerase I inhibitors with potent in vitro anticancer activity. nih.gov

Antimitotic Activity: Some quinolin-4-one analogs, like 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, have been identified as antimitotic agents that can inhibit cell division, a hallmark of cancer. nih.gov

The table below summarizes the anticancer activity of some representative quinolin-4(1H)-one derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 53 | 6,7-disubstituted-4-phenoxyquinoline-pyridazinone hybrid | c-Met Kinase | A549 (Lung) | 0.003 µM | mdpi.com |

| MCF-7 (Breast) | 0.006 µM | mdpi.com | |||

| HPK | 6,7-methylenedioxy-4-phenyl-2-quinolone | Antiproliferative | HL-60 (Leukemia) | 0.4-1.0 µM | mdpi.com |

| Compound 4d | 6,7-methylenedioxy-2-(selenophenyl)quinolin-4-one | Antimitotic | MDA-MB-435 (Melanoma) | Potent & Selective | nih.gov |

| Compound 14m | 4-alkoxy-2-aryl-6,7-dimethoxyquinoline | Topoisomerase I | Colon Cancer Panel | 0.875 µM (MG-MID) | nih.gov |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. MG-MID: Mean graph midpoint.

Other Therapeutic Applications

Beyond cancer, the quinoline scaffold is being investigated for other conditions:

Anti-inflammatory and Antioxidant Activity: Quinoxaline derivatives, which are structurally related to quinolines, have shown promising anti-inflammatory and antioxidant properties, including the inhibition of lipoxygenase, an enzyme involved in inflammatory pathways. unav.edu

Antiplatelet Activity: In the search for new treatments for cardiovascular diseases, thio-derivatives of 1,4-naphthoquinone, which shares features with the quinone aspect of the quinolinone structure, have been evaluated as novel antiplatelet agents. frontiersin.org

This expansion into diverse therapeutic fields underscores the importance of the this compound scaffold as a valuable starting point for the development of next-generation medicines. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of 6,7 Diethoxyquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 6,7-Diethoxyquinolin-4(1H)-one. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinolone ring, the protons of the two ethoxy groups, and the N-H proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. Aromatic protons typically appear in the downfield region (around 6.0-8.5 ppm). scirp.org The protons of the ethoxy groups would present as two distinct sets of signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene protons, respectively. The N-H proton of the quinolone ring is expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.0 | Doublet |

| H-3 | ~6.2 | Doublet |

| H-5 | ~7.4 | Singlet |

| H-8 | ~7.1 | Singlet |

| -OCH₂CH₃ (x2) | ~4.2 | Quartet |

| -OCH₂CH₃ (x2) | ~1.5 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C-4) is expected to be the most downfield signal, typically in the range of 170-180 ppm. Current time information in Bangalore, IN. The aromatic and heterocyclic carbons would appear between approximately 100 and 160 ppm. The carbons of the ethoxy groups would be found in the upfield region, with the -OCH₂- carbons around 60-70 ppm and the -CH₃ carbons around 15 ppm. calpaclab.comunesp.br

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~105 |

| C-6 | ~150 |

| C-7 | ~155 |

| C-8 | ~100 |

| C-8a | ~125 |

| -OCH₂CH₃ (x2) | ~65 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. rsc.orgsemanticscholar.org

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically those on adjacent carbons. This would confirm the connectivity within the ethoxy groups (methylene protons coupled to methyl protons) and potentially between adjacent aromatic protons. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. nih.gov This technique would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to their specific carbon atoms in the quinolone ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. semanticscholar.org This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the ethoxy protons to the aromatic carbons at positions 6 and 7, confirming their placement. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. researchgate.net The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying functional groups. researchgate.netnih.gov For this compound, key absorption bands would be expected. A strong, sharp absorption band around 1640-1660 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the quinolone ring. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic ethoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O stretching of the ethoxy groups would likely produce strong bands in the 1200-1250 cm⁻¹ region. mcmaster.ca

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3400 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2980 |

| C=O (Amide) | Stretch | 1640-1660 (strong) |

| C=C (Aromatic) | Stretch | 1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinolone ring system in this compound constitutes a chromophore, the part of the molecule responsible for light absorption. The spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated system. For similar quinolone structures, absorption bands are typically observed in the UV region, often with multiple peaks between 250 and 400 nm. The exact position and intensity of these bands are influenced by the solvent and the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₅NO₃ = 233.26 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy groups (loss of C₂H₅, m/z 29; or OC₂H₅, m/z 45) and potentially the loss of carbon monoxide (CO, m/z 28) from the quinolone ring, which are common fragmentation pathways for such structures.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-dimethoxyquinolin-4(1H)-one |

| 4-hydroxy-6,7-dimethoxyquinoline |

X-Ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the solid-state atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice can be elucidated. This information is fundamental to understanding the physical and chemical properties of a compound, as the crystal packing and intermolecular interactions in the solid state can significantly influence its stability, solubility, and other macroscopic properties.

As of the latest searches of crystallographic databases, a specific single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of a closely related analogue, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one , provides significant insight into the likely structural features of the quinolone core with alkoxy substituents at the C6 and C7 positions. iucr.orgnih.govnih.govresearchgate.net The analysis of this analogue serves as a valuable proxy for understanding the potential solid-state conformation and intermolecular interactions of this compound.

Detailed Research Findings from an Analogous Compound: 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one

The crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one was determined by single-crystal X-ray diffraction. iucr.orgnih.gov The analysis confirmed the covalent structure and revealed a densely packed molecular lattice with a notable twisted conformation. nih.gov

Crystallographic Data:

The crystallographic parameters for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O₅ |

| Formula Weight | 326.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8761 (3) |

| b (Å) | 7.1539 (2) |

| c (Å) | 21.3642 (6) |

| α (°) | 90 |

| β (°) | 102.131 (1) |

| γ (°) | 90 |

| Volume (ų) | 1475.24 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.415 |

| Data sourced from a study on 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. iucr.orgnih.gov |

Molecular Structure and Conformation:

The molecular structure reveals that the quinolin-4(1H)-one ring system is not perfectly planar. A key feature is the significant twist between the quinoline (B57606) ring system and the N-substituted phenyl ring, with a dihedral angle of 76.10 (8)°. iucr.orgnih.govnih.gov This twisted conformation is unusual when compared to other quinolone structures in the Cambridge Structural Database. iucr.orgresearchgate.net

Intermolecular Interactions and Crystal Packing:

The crystal packing of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one is dominated by hydrogen bonding and π–π stacking interactions. iucr.orgnih.gov Molecules are linked by two pairs of C—H···O hydrogen bonds, which form tubular-like arrangements propagating through the crystal. iucr.orgnih.govnih.gov These arrangements create distinct ring motifs within the supramolecular structure. iucr.orgnih.gov

Additionally, offset π–π interactions are observed between the pyridine (B92270) rings of adjacent molecules, with an inter-centroid distance of 3.659 (1) Å. nih.gov These collective interactions lead to a comparatively high crystal density and a stable, densely packed lattice with no calculated voids. nih.gov

Selected Hydrogen Bond Geometry:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2—H2···O5¹ | 0.95 | 2.53 | 3.461 (2) | 166 |

| C10—H103···O1² | 0.98 | 2.53 | 3.498 (2) | 169 |

| Symmetry codes apply. Data sourced from a study on 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. nih.gov |

Inferred Structural Characteristics for this compound

While direct experimental data is unavailable, the structural findings for the dimethoxy analogue allow for an informed discussion on the probable structure of this compound. The core quinolin-4(1H)-one scaffold is expected to have similar bond lengths and angles. The primary difference arises from the substitution of methoxy (B1213986) (–OCH₃) groups with ethoxy (–OCH₂CH₃) groups.

The longer and more flexible ethoxy chains would introduce greater steric bulk at the C6 and C7 positions. This increased size could influence the crystal packing in several ways:

It might lead to a less dense crystal packing compared to the dimethoxy analogue.

The orientation of the terminal methyl groups of the ethoxy chains could introduce different, potentially weaker, van der Waals interactions.

The crystal lattice might adopt a different arrangement to accommodate the bulkier groups, potentially altering the π–π stacking geometry or the hydrogen bonding network. The fundamental N-H···O hydrogen bonds forming chains or dimers, a common feature in quinolone crystal structures, are still expected to be a primary organizing force. bohrium.comacs.org

The study of various alkoxy-substituted compounds shows that the length of the alkoxy chain can significantly influence the stability of different crystalline phases and the resulting intermolecular interactions. rsc.org Therefore, while the fundamental quinolone structure remains, the substitution of methoxy with ethoxy groups is anticipated to produce a distinct crystal structure with unique packing and thermodynamic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Diethoxyquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves microwave-assisted cyclization of substituted chalcone precursors using indium(III) chloride (20 mol%) as a catalyst. Reaction optimization studies show that irradiation at 360 W for 5 minutes achieves a 63% yield . Ethoxy group introduction typically requires alkoxylation under anhydrous conditions. Variations in solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) and catalyst loading should be systematically tested to mitigate side reactions like over-alkoxylation or ring-opening .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, methanol/water mobile phase) coupled with UV detection at 254 nm. Structural confirmation requires cross-validation using ¹H/¹³C NMR (e.g., quinolinone ring protons at δ 6.8–8.2 ppm) and high-resolution mass spectrometry (HRMS). Impurity profiling should reference analogs like 6-hydroxy-3,4-dihydroquinolin-2(1H)-one to identify common byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols include immediate decontamination with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus solid-state structures. For this compound, compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level). X-ray crystallography (e.g., centroid-to-centroid π-π stacking at 3.94 Å in analogs) provides definitive bond angles and dihedral conformations .

Q. What strategies optimize regioselectivity in ethoxy-group functionalization of the quinolinone scaffold?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For 6,7-diethoxy derivatives, use bulky bases (e.g., KOtBu) to favor substitution at the less hindered C6 position. Kinetic studies using time-resolved IR spectroscopy can monitor intermediate formation during alkoxylation .

Q. How do solvent polarity and pH impact the photophysical properties of this compound?

- Methodological Answer : Solvatochromic shifts are analyzed via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO). Acidic conditions protonate the quinolinone oxygen, quenching fluorescence, while basic media enhance quantum yield due to deprotonation. Compare with analogs like 6-hydroxyquinolin-4-one for pH-dependent behavior .

Data Contradiction and Experimental Design

Q. How to address inconsistent bioactivity results in cell-based assays using this compound?

- Methodological Answer : Variability may stem from impurity profiles (e.g., residual indium catalyst) or solvent residues. Implement orthogonal purification (e.g., silica gel chromatography followed by recrystallization) and validate with LC-MS. Dose-response curves should include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding) in solid-state forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.